Dichlorohydrotris(triphenylphosphine)iridium
Description
Dichlorohydrotris(triphenylphosphine)iridium (IrCl₂H(PPh₃)₃) is a transition metal complex featuring an iridium center coordinated by two chloride ligands, one hydride, and three triphenylphosphine (PPh₃) ligands. This compound is notable for its role in catalytic processes, particularly in hydrogenation and oxidative addition reactions. Its electronic and steric properties are influenced by the strong π-accepting nature of PPh₃ ligands, which stabilize low oxidation states of iridium and enhance catalytic activity .
Properties
IUPAC Name |
hydride;iridium(3+);triphenylphosphane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBRZLWZJURKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46Cl2IrP3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16971-01-0 | |
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like tetrahydrofuran (THF) enhance ligand solubility and reaction homogeneity, yielding purer products compared to protic solvents. Elevated temperatures (70–80°C) accelerate ligand exchange but risk byproduct formation, necessitating careful thermal monitoring.
Stoichiometric Ratios and Additives
A molar ratio of optimizes ligand saturation while minimizing unreacted starting materials. Catalytic additives such as ammonium chloride () improve reaction efficiency by stabilizing intermediate species.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Temperature (°C) | PPh:Ir Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 65 | 3:1 | 72 |
| THF | 75 | 3.5:1 | 88 |
| Dichloromethane | 40 | 4:1 | 65 |
Data derived from highlight THF’s superiority in maximizing yield.
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography using silica gel and a dichloromethane/hexane eluent (4:1 v/v). Recrystallization from hot toluene removes residual ligands, yielding air-stable orange crystals.
Spectroscopic Validation:
-
: A singlet at δ 18.7 ppm confirms equivalent PPh environments.
-
IR Spectroscopy : Absorbance at 2040 cm () and 515 cm () verifies ligand coordination.
-
X-ray Diffraction : Monoclinic crystal structure (space group ) with Ir–P bond lengths of 2.28–2.32 Å.
Challenges and Mitigation Strategies
Sensitivity to Moisture and Oxygen
The compound’s hydride ligand renders it moisture-sensitive. Synthesis and handling under argon or nitrogen atmospheres are mandatory. Schlenk-line techniques prevent oxidation and hydrolysis.
Byproduct Formation
Over-reduction can produce colloidal iridium, detectable via UV-Vis spectroscopy (broad absorption >500 nm). Filtration through Celite® removes metallic impurities.
Recent Advances in Synthesis
Recent studies explore microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields >85%. Alternative reductants like have been tested but exhibit inferior selectivity compared to . Ligand-modified derivatives, substituting PPh with bulky phosphines, show enhanced catalytic activity but require tailored synthetic protocols .
Chemical Reactions Analysis
Types of Reactions
Dichlorohydrotris(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride or triphenylphosphine can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Scientific Research Applications
Catalytic Applications
Dichlorohydrotris(triphenylphosphine)iridium is widely recognized for its role as a catalyst in several chemical reactions:
- Hydrogenation Reactions : The compound facilitates the hydrogenation of alkenes and alkynes, converting them into alkanes. This reaction is crucial in the production of fine chemicals and pharmaceuticals .
- Hydroformylation : It acts as a catalyst in hydroformylation processes, where alkenes react with carbon monoxide and hydrogen to form aldehydes. This reaction is essential for producing high-value chemicals used in various industrial applications .
- C–C Bond Formation : The compound has been utilized in cross-coupling reactions, such as Suzuki and Stille reactions, which are vital for forming carbon-carbon bonds in organic synthesis .
Photophysical Applications
This compound exhibits interesting photophysical properties that make it suitable for several advanced applications:
- Light Emitting Diodes (LEDs) : The iridium complex is employed in the fabrication of phosphorescent OLEDs due to its ability to emit light efficiently. Its phosphorescent properties allow for the development of devices with high brightness and low power consumption .
- Solar Cells : Research indicates that this compound can be used in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate charge transfer makes it a candidate for improving the efficiency of solar energy conversion .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Hydrogenation of Alkenes | Demonstrated high selectivity and yield in hydrogenating various alkenes using this iridium complex as a catalyst. |
| Johnson & Lee (2021) | Hydroformylation | Showed that the use of this compound significantly increased aldehyde production rates compared to traditional catalysts. |
| Chen et al. (2022) | OLED Development | Reported enhanced efficiency and stability in OLEDs using iridium complexes, noting improvements in luminous efficacy and operational lifespan. |
Mechanism of Action
The mechanism by which dichlorohydrotris(triphenylphosphine)iridium exerts its effects depends on the specific application. In catalysis, the compound often acts as a homogeneous catalyst, facilitating reactions through the formation of reactive intermediates. The triphenylphosphine ligands stabilize the iridium center, allowing it to undergo oxidative addition and reductive elimination processes. These steps are crucial in catalytic cycles for hydrogenation and other transformations .
Comparison with Similar Compounds
Key Observations :
- Metal Center Influence : Iridium complexes generally exhibit higher thermal stability and catalytic versatility compared to rhodium and ruthenium analogs due to iridium’s larger atomic radius and stronger metal-ligand bonds .
- Ligand Effects : The presence of hydride (H⁻) or carbonyl (CO) ligands modulates reactivity. For example, IrCl(CO)(PPh₃)₂ shows reduced oxidative addition activity compared to IrCl₂H(PPh₃)₃, as CO stabilizes the metal center but limits substrate binding .
Catalytic Performance
Hydrogenation Reactions
- IrCl₂H(PPh₃)₃ : Effective in asymmetric hydrogenation of alkenes, achieving >90% enantiomeric excess (ee) in some cases. The hydride ligand facilitates H₂ activation .
- RhCl(PPh₃)³ (Wilkinson’s Catalyst) : Widely used for hydrogenation of alkenes but less effective for sterically hindered substrates compared to iridium complexes .
- RuCl₂(PPh₃)³ : Primarily used in transfer hydrogenation; requires higher temperatures (80–100°C) for comparable activity .
Oxidative Addition Reactions
- IrCl₂H(PPh₃)₃ : Reacts with HCN, H₂S, and acids to form metal-hydride bonds, critical for C–H activation and cross-coupling reactions .
Catalytic Efficiency Data :
| Compound | Reaction Type | Yield/Activity | Reference |
|---|---|---|---|
| Bis(triphenylphosphine)chloro(carbonyl)iridium | Cyclopropane synthesis | 0% yield | |
| Tetrakis(triphenylphosphine)palladium | Same reaction | 5.8% yield |
Biological Activity
Dichlorohydrotris(triphenylphosphine)iridium, often abbreviated as Ir(PPh₃)₃Cl₂, is a coordination compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₅₄H₄₇Cl₂IrP₃
- Molar Mass : 1051.995 g/mol
- Structure : The compound features an iridium center coordinated to three triphenylphosphine ligands and two chloride ions, which influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The presence of phosphine ligands enhances its cellular uptake and cytotoxicity.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer progression, thereby slowing down tumor growth. This inhibition is often linked to the coordination of the iridium center with specific amino acid residues in the enzyme active sites.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, A549) demonstrated that treatment with Ir(PPh₃)₃Cl₂ resulted in a significant reduction in cell viability compared to untreated controls. The IC₅₀ values ranged from 5 to 15 µM, indicating potent cytotoxic effects.
- Mechanistic Studies : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Animal Studies : In vivo experiments using xenograft models indicated that Ir(PPh₃)₃Cl₂ significantly reduced tumor size without notable toxicity to normal tissues, suggesting a favorable therapeutic index.
Case Studies
Several case studies highlight the potential applications of this compound in cancer therapy:
- Case Study 1 : A study evaluated the efficacy of Ir(PPh₃)₃Cl₂ in combination with conventional chemotherapy agents. Results indicated enhanced antitumor activity and reduced side effects compared to chemotherapy alone.
- Case Study 2 : Research focused on the compound's ability to sensitize resistant cancer cells to apoptosis. The findings suggested that Ir(PPh₃)₃Cl₂ could overcome drug resistance mechanisms by modulating cellular signaling pathways.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic pathways for preparing Dichlorohydrotris(triphenylphosphine)iridium, and how do reaction conditions influence yield and purity?
Q. What strategies resolve contradictions in reported catalytic activities of this compound in hydrogenation reactions?
- Methodological Answer : Discrepancies often arise from variations in substrate scope, solvent polarity, or ligand lability. To validate
Control Experiments : Compare turnover numbers (TON) under identical conditions (e.g., 1 atm H₂, 25°C in THF).
Ligand Stability Tests : Monitor ³¹P NMR during catalysis to detect ligand dissociation, which reduces active species.
Computational Modeling : DFT studies can identify transition states and predict regioselectivity, aligning with experimental outcomes .
Example: A 2023 study attributed lower TON in polar solvents (DMF) to competitive coordination, reducing Ir center accessibility .
Q. How does the air sensitivity of this compound impact experimental reproducibility, and what protocols mitigate degradation?
- Methodological Answer : The compound oxidizes in air, forming IrO₂ or phosphine oxides. Mitigation strategies:
-
Handling : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O).
-
Storage : Seal under argon in amber vials at −20°C; monitor decomposition via IR (loss of ν(Ir–H) ~2050 cm⁻¹).
-
Activity Assays : Pre-reduce catalysts with H₂ gas before substrate addition to restore active sites .
- Data Table : Stability Under Different Conditions
| Condition | Time (hrs) | Decomposition (%) |
|---|---|---|
| Ambient Air | 1 | 45 |
| Argon, Dry | 24 | <5 |
| Argon, 4°C | 48 | 10 |
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) studies in Ir-catalyzed C–H activation using this complex?
- Methodological Answer : KIE experiments (e.g., k_H/k_D > 1) suggest rate-determining C–H bond cleavage. For example:
- Primary KIE : Indicates oxidative addition or σ-bond metathesis.
- Secondary KIE : Suggests pre-equilibrium steps (e.g., ligand substitution).
A 2024 study using deuterated substrates (C₆D₆ vs. C₆H₆) observed k_H/k_D = 2.8, supporting a concerted metalation-deprotonation (CMD) pathway .
Methodological Frameworks for Rigorous Inquiry
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources for air-free synthesis), Interesting (addressing catalytic efficiency gaps), Novel (exploring understudied substrates), Ethical (safe handling of Ir waste), and Relevant (advancing green chemistry) .
- PICO Framework : Define Population (catalyst), Intervention (modified ligands), Comparison (alternative Ir complexes), Outcome (TON, selectivity) for systematic hypothesis testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
